3-Hydroxy-2-(phenylamino)-4-(phenylimino)-2-cyclobuten-1-one
CAS No.: 18019-52-8
Cat. No.: VC21040760
Molecular Formula: C16H12N2O2
Molecular Weight: 264.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18019-52-8 |
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Molecular Formula | C16H12N2O2 |
Molecular Weight | 264.28 g/mol |
IUPAC Name | 2-anilino-3-hydroxy-4-phenyliminocyclobut-2-en-1-one |
Standard InChI | InChI=1S/C16H12N2O2/c19-15-13(17-11-7-3-1-4-8-11)16(20)14(15)18-12-9-5-2-6-10-12/h1-10,17,19H |
Standard InChI Key | BYSFTBLOYNHPIQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC2=C(C(=NC3=CC=CC=C3)C2=O)O |
Canonical SMILES | C1=CC=C(C=C1)NC2=C(C(=NC3=CC=CC=C3)C2=O)O |
Introduction
3-Hydroxy-2-(phenylamino)-4-(phenylimino)-2-cyclobuten-1-one, also known by its CAS number 18019-52-8, is a chemical compound that belongs to the class of cyclobutenones. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities.
Synthesis and Preparation
The synthesis of 3-Hydroxy-2-(phenylamino)-4-(phenylimino)-2-cyclobuten-1-one can be achieved through various organic reactions involving phenylamine and cyclobutenone derivatives. The precise synthetic routes may vary depending on the desired purity and yield.
Synthetic Pathways
Common synthetic pathways include:
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Condensation Reactions: Involving the reaction between phenylamine and cyclobutenone derivatives under acidic or basic conditions.
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Cyclization Reactions: Utilizing appropriate catalysts to facilitate the formation of the cyclobutenone structure.
Biological Activities
Research has indicated that compounds similar to 3-Hydroxy-2-(phenylamino)-4-(phenylimino)-2-cyclobuten-1-one exhibit various biological activities, including:
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Antioxidant Properties: Potential to scavenge free radicals.
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Antimicrobial Activity: Efficacy against certain bacterial strains.
Research Findings
Several studies have explored the biological implications of this compound:
Study Reference | Findings |
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Exhibited significant antioxidant activity in vitro. | |
Showed potential antimicrobial effects against Gram-positive bacteria. |
Applications in Research and Industry
Due to its unique properties, 3-Hydroxy-2-(phenylamino)-4-(phenylimino)-2-cyclobuten-1-one has potential applications in:
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Pharmaceutical Development: As a lead compound for designing new drugs targeting oxidative stress-related diseases.
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Material Science: Investigation into its properties for use in organic electronics or photonic applications.
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